molecular formula C11H13ClN2O3 B14160988 4-chloro-N-(2-methylpropyl)-2-nitrobenzamide CAS No. 333346-54-6

4-chloro-N-(2-methylpropyl)-2-nitrobenzamide

Cat. No.: B14160988
CAS No.: 333346-54-6
M. Wt: 256.68 g/mol
InChI Key: AOWIIBPNVAHYOV-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methylpropyl)-2-nitrobenzamide is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of benzamide, featuring a chloro group, a nitro group, and an isobutyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methylpropyl)-2-nitrobenzamide typically involves multiple steps:

    Chlorination: The chloro group is introduced via chlorination, often using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated nitrobenzene with isobutylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methylpropyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.

Major Products

    Reduction: The major product is 4-chloro-N-(2-methylpropyl)-2-aminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

4-chloro-N-(2-methylpropyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylpropyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and isobutyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Similar structure but lacks the isobutyl group.

    4-chloro-2-methylbenzamide: Similar structure but lacks the nitro group.

    4-chloro-N-(2-methylpropyl)aniline: Similar structure but lacks the nitro group.

Uniqueness

4-chloro-N-(2-methylpropyl)-2-nitrobenzamide is unique due to the presence of both the nitro and isobutyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

333346-54-6

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-N-(2-methylpropyl)-2-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O3/c1-7(2)6-13-11(15)9-4-3-8(12)5-10(9)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15)

InChI Key

AOWIIBPNVAHYOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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